epi-beta-Amyrin
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Overview
Description
Epi-beta-Amyrin is a naturally occurring pentacyclic triterpenoid compound found in various plant species. It is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound is part of the amyrin family, which includes alpha-amyrin and delta-amyrin, each with unique structural features and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of epi-beta-Amyrin can be achieved through various methods. One common approach involves the partial synthesis from oleanolic acid or ursolic acid. The process typically includes selective iodation and reduction steps to yield this compound . Another method involves the use of oxidosqualene cyclases, which catalyze the polycyclization of oxidosqualene to form this compound .
Industrial Production Methods
Industrial production of this compound often relies on the extraction from plant sources, such as the resin of Protium heptaphyllum. The extraction process involves solvent extraction followed by purification steps to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Epi-beta-Amyrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities or to synthesize derivatives with improved properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include oxidized derivatives, reduced forms, and substituted compounds. These products often exhibit enhanced biological activities compared to the parent compound .
Scientific Research Applications
Epi-beta-Amyrin has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of epi-beta-Amyrin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammation, cell proliferation, and apoptosis. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases and vascular endothelial growth factor, which are involved in cancer progression . Additionally, it modulates the production of cytokines and reactive oxygen species, contributing to its anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
Epi-beta-Amyrin is part of the amyrin family, which includes alpha-amyrin and delta-amyrin. These compounds share a similar pentacyclic triterpenoid structure but differ in their biological activities and applications:
Alpha-Amyrin: Known for its anti-inflammatory and analgesic properties, alpha-amyrin is commonly used in traditional medicine.
Delta-Amyrin: This compound exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.
This compound stands out due to its broad spectrum of biological activities and its potential for use in various fields, including medicine, agriculture, and industry.
Properties
IUPAC Name |
(3R,6aR,6bS,8aR,12aS,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h9,21-24,31H,10-19H2,1-8H3/t21-,22?,23-,24-,27-,28+,29-,30-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSHUTJDVKUMTJ-OWHKACRLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@H](C5(C)C)O)C)C)[C@H]1CC(CC2)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6811-63-8 |
Source
|
Record name | Olean-12-en-3-ol, (3alpha)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006811638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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